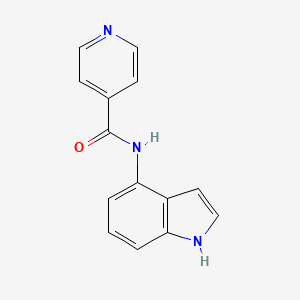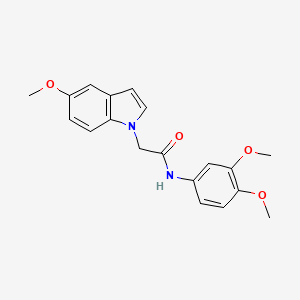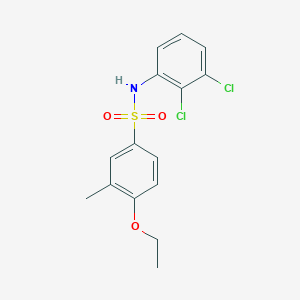
N-(1H-indol-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)isonicotinamide is a compound that features an indole ring fused with an isonicotinamide moiety Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)isonicotinamide typically involves the coupling of an indole derivative with isonicotinic acid or its derivatives. One common method includes the use of a functionalized dibromobenzene intermediate, which is modified by sequential Suzuki coupling and Buchwald-Hartwig amination . This provides a flexible entry to 1,3,5-trisubstituted phenyl compounds, with the indole moiety at the 1-position being critical for optimal potency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow chemistry techniques for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the nitro groups or other reducible functionalities present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(1H-indol-4-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Another indole derivative with similar biological activities.
N-(1-alkyl-3-cyano-1H-indol-5-yl)isonicotinamide: Known for its xanthine oxidase inhibitory properties.
N-(1-alkyl-3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide: Exhibits higher inhibitory potency compared to allopurinol.
Uniqueness
N-(1H-indol-4-yl)isonicotinamide is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit xanthine oxidase and disrupt microtubule dynamics makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-7-15-8-5-10)17-13-3-1-2-12-11(13)6-9-16-12/h1-9,16H,(H,17,18) |
InChI Key |
KKCLAFQCNVWJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-1-yl)-1-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethanone](/img/structure/B11135617.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135633.png)
![1-(3-Bromophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135636.png)
![(5Z)-5-(4-methylbenzylidene)-2-(naphthalen-1-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135639.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11135646.png)
![4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B11135665.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11135673.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11135688.png)
![2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B11135694.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11135699.png)


![N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11135718.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11135720.png)
